
4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a nitro group at the 7th position and a methyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base, followed by cyclization using agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using agents like hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of 2-methyl-7-amino-4H-3,1-benzoxazin-4-one.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an enzyme inhibitor and in the development of anti-inflammatory drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Similar structure but different substitution pattern, affecting its chemical properties.
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: Another isomer with different reactivity due to the position of the methyl group.
Uniqueness
4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- is unique due to the presence of both a nitro and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in medicinal chemistry.
Eigenschaften
CAS-Nummer |
3689-31-4 |
|---|---|
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
2-methyl-7-nitro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6N2O4/c1-5-10-8-4-6(11(13)14)2-3-7(8)9(12)15-5/h2-4H,1H3 |
InChI-Schlüssel |
BJWQRWNSQNZFLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


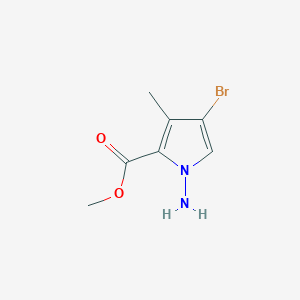
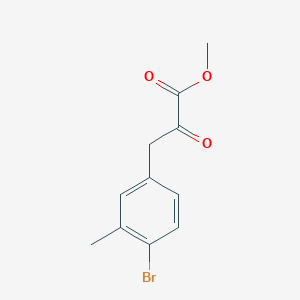
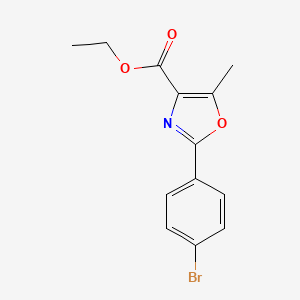
![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)

![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)

![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
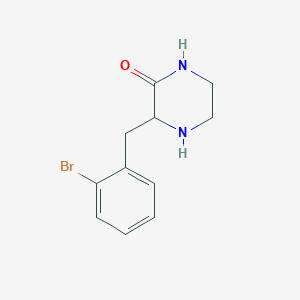

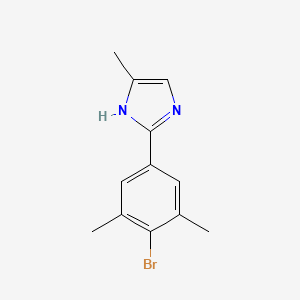
![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
